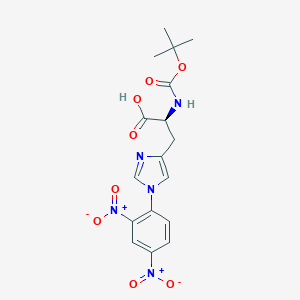

Boc-His(Dnp)-OH

Beschreibung

Evolution of Protecting Group Strategies in Peptide Chemistry

The development of effective protecting group strategies has been pivotal in advancing peptide synthesis from rudimentary methods to the sophisticated techniques employed today.

Historical Context and Significance

Early peptide synthesis efforts, dating back to Emil Fischer in the early 1900s, faced significant challenges due to the inherent reactivity of amino acids. Fischer's methods, while groundbreaking, often resulted in racemization and side products, limiting the complexity and purity of the synthesized peptides nih.govbrieflands.com. The introduction of reversible protecting groups was a critical breakthrough. Max Bergmann and Leonidas Zervas developed the carbobenzoxy (Cbz) group in the 1930s, the first reversible Nα-protecting group that also helped prevent racemization during carbamate formation nih.govbrieflands.com.

A major paradigm shift occurred with R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the early 1960s masterorganicchemistry.comcsbio.compeptide.com. SPPS involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing for excess reagents to be used and easily removed by filtration. This method, initially employing the tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) groups for side-chain protection (the Boc/Bzl strategy), significantly streamlined peptide synthesis and enabled automation masterorganicchemistry.comcsbio.compeptide.compeptide.comwikipedia.org. The Boc/Bzl strategy relies on differential acid lability, with Boc being removed by moderate acids like trifluoroacetic acid (TFA) and benzyl groups requiring stronger acids like anhydrous hydrogen fluoride (HF) for final cleavage csbio.compeptide.comwikipedia.org.

Later, the development of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder alternative. The Fmoc group is base-labile, typically removed by piperidine, while side-chain protecting groups in the Fmoc/tert-butyl (tBu) strategy are acid-labile nih.govpeptide.comwikipedia.orgrsc.org. This Fmoc/tBu strategy, which emerged in the late 1970s, has largely supplanted the Boc/Bzl approach in many research settings due to its milder deprotection conditions and greater compatibility with automated synthesizers nih.govmasterorganicchemistry.comcsbio.comamericanpeptidesociety.org.

Concept of Orthogonality in Protecting Group Chemistry

Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group from a molecule without affecting other protecting groups present rsc.orgwikipedia.orgfiveable.me. This concept is fundamental to complex multi-step syntheses, particularly in peptide chemistry, where various functional groups require differential protection and deprotection. For instance, in the Fmoc/tBu strategy, the base-labile Fmoc group can be removed to allow peptide elongation, while the acid-labile tBu groups on side chains remain intact. Subsequently, both Fmoc and tBu groups can be removed under distinct conditions, or the tBu groups can be removed without affecting the N-terminus if it were to be further modified. This selective removal allows for precise control over the synthesis, enabling modifications at specific sites or the controlled assembly of complex peptide structures rsc.orgwikipedia.orgfiveable.mebiosynth.com. The Boc/Bzl strategy is considered quasi-orthogonal because both groups are acid-labile but can be removed sequentially using acids of different strengths peptide.combiosynth.com.

Challenges of Histidine in Peptide Synthesis

Histidine (His) is one of the more challenging amino acids to incorporate into peptides due to the unique properties of its imidazole side chain.

Imidazole Moiety Reactivity and Side Reactions

The imidazole ring of histidine is amphoteric, possessing both basic and nucleophilic characteristics peptide.compeptide.comacs.org. If left unprotected during peptide synthesis, the imidazole nitrogen atoms (specifically Nπ and Nτ) can participate in various undesirable side reactions. The Nπ nitrogen, in particular, can act as a base, abstracting the α-proton of an activated amino acid, leading to racemization peptide.commdpi.comnih.gov. Furthermore, the imidazole ring's nucleophilicity can lead to acylation or alkylation by activated amino acid derivatives or other reactive species present during synthesis peptide.compeptide.compeptide.com. These side reactions reduce coupling efficiency, introduce impurities, and compromise the integrity of the synthesized peptide.

Racemization Concerns and Mitigation Strategies

Histidine is particularly prone to racemization during peptide coupling steps peptide.commdpi.comnih.govresearchgate.net. This occurs primarily through the formation of an oxazolone intermediate, where the imidazole ring can catalyze the abstraction of the α-proton, leading to the loss of stereochemical integrity at the α-carbon peptide.commdpi.com. Racemization can also occur via direct α-proton abstraction by bases present in the reaction mixture mdpi.com.

Role of Boc-His(Dnp)-OH in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Nα-tert-butyloxycarbonyl-Nπ-(2,4-dinitrophenyl)-L-histidine, commonly abbreviated as this compound, is a specifically designed derivative of histidine for use in the Boc-strategy of solid-phase peptide synthesis (SPPS) peptide.comwikipedia.orgpeptide.compeptide.comiris-biotech.dealfa-chemistry.com.

In the Boc-SPPS strategy, the α-amino group is protected by the acid-labile Boc group, which is removed by treatment with trifluoroacetic acid (TFA) during each coupling cycle peptide.comwikipedia.orgiris-biotech.de. The 2,4-dinitrophenyl (Dnp) group is attached to the Nπ position of the imidazole ring of histidine peptide.compeptide.compsu.edupeptide.com. This Dnp moiety serves to protect the imidazole ring from participating in side reactions, such as acylation and, critically, from catalyzing racemization of the α-carbon during peptide bond formation peptide.comnih.govpeptide.compsu.edu.

The Dnp group offers significant advantages in Boc-SPPS due to its stability. It is resistant to the mild acidic conditions (e.g., 50% TFA in dichloromethane) used for Boc group removal peptide.compeptide.compeptide.com. This stability ensures that the imidazole ring remains protected throughout the chain elongation process. The Dnp group is selectively removed under specific nucleophilic conditions, typically thiolysis, using reagents such as thiophenol, β-mercaptoethanol, or dithiotreitol peptide.compeptide.com. This removal step is usually performed before the final cleavage of the peptide from the resin, as the Dnp cleavage byproducts are highly colored, facilitating their separation from the desired peptide peptide.com. The Dnp group's electron-withdrawing nature also contributes to suppressing racemization psu.edu. Therefore, this compound is a vital building block for reliably incorporating histidine into peptides using the Boc-SPPS methodology, ensuring both chemical integrity and stereochemical purity peptide.compeptide.com.

Table 1: Protecting Groups in Peptide Synthesis and Their Properties

| Protecting Group | Amino Acid Moiety Protected | Strategy Compatibility | Deprotection Method | Lability | Orthogonality to Boc | Notes |

| Boc | α-Amino | Boc/Bzl | Acid (TFA) | Acid-labile | N/A | Standard N-terminal protection in Boc-SPPS. peptide.comwikipedia.orgiris-biotech.de |

| Dnp | Imidazole (Histidine) | Boc/Bzl | Thiolysis (nucleophiles) | Nucleophile-labile | Orthogonal to Boc | Prevents racemization and side reactions of histidine. peptide.compeptide.compsu.edupeptide.com |

| Bzl | Side Chains (e.g., Ser, Thr, Tyr, Asp, Glu, Lys, Arg) | Boc/Bzl | Strong Acid (HF) | Acid-labile | Quasi-orthogonal to Boc | Requires harsh conditions for removal. csbio.compeptide.comwikipedia.orgbiosynth.com |

| Fmoc | α-Amino | Fmoc/tBu | Base (Piperidine) | Base-labile | Orthogonal to tBu | Standard N-terminal protection in Fmoc-SPPS. nih.govmasterorganicchemistry.compeptide.comrsc.org |

| tBu | Side Chains (e.g., Ser, Thr, Tyr, Asp, Glu, Lys, Arg) | Fmoc/tBu | Acid (TFA) | Acid-labile | Orthogonal to Fmoc | Mild acid lability. csbio.comwikipedia.orgrsc.orgbiosynth.com |

| Trt | Imidazole (Histidine), Cys, Asn, Gln | Fmoc/tBu | Acid (TFA) | Acid-labile | Orthogonal to Fmoc | Commonly used in Fmoc-SPPS. peptide.comnih.gov |

Table 2: Challenges of Histidine in Peptide Synthesis and Mitigation by this compound

| Challenge of Histidine in Peptide Synthesis | Mechanism of Problem | How this compound Addresses the Challenge |

| Imidazole Moiety Reactivity | Nucleophilic imidazole ring can acylate or alkylate during coupling. peptide.compeptide.com | The Dnp group on the imidazole nitrogen stabilizes the ring and prevents nucleophilic attack. peptide.com |

| Racemization | Imidazole Nπ acts as a base, promoting oxazolone formation and α-proton abstraction. peptide.commdpi.comnih.gov | The electron-withdrawing Dnp group reduces the basicity of the imidazole ring, thereby suppressing racemization. peptide.compsu.edu |

| Side Reactions during Coupling | Imidazole can react with activated carboxyl groups, forming acylimidazoles which consume reagents. peptide.compeptide.com | The Dnp protection prevents these reactions, ensuring efficient coupling of the desired amino acid. peptide.com |

| Compatibility with Boc-SPPS | Need for a histidine derivative that survives Boc deprotection conditions (TFA). | The Dnp group is stable to the mild acidic conditions used for Boc removal, allowing for orthogonal deprotection. peptide.compeptide.com |

Compound List:

this compound

Eigenschaften

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGVUOQMOHGHEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885281 | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25024-53-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25024-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Deprotection Mechanisms of the Dnp Group in Boc-his Dnp -oh

Nucleophilic Cleavage of the Dnp Group

The primary method for removing the Dnp group from the histidine imidazole ring is through nucleophilic aromatic substitution. This reaction is facilitated by the electron-withdrawing nature of the two nitro groups on the phenyl ring, which makes the carbon atom attached to the imidazole nitrogen susceptible to nucleophilic attack.

Thiol-containing reagents are highly effective for the deprotection of the Dnp group from histidine. uwec.edubioline.org.brpsu.edu The mechanism involves the attack of a thiolate anion on the Dnp-substituted imidazole, leading to the formation of a stable thioether and the release of the unprotected histidine side chain. uwec.edubioline.org.br

Thiophenol : Thiophenol is a frequently used reagent for Dnp removal. uwec.edupsu.edu The deprotection is typically performed by treating the peptide-resin with a solution of thiophenol in a solvent like dimethylformamide (DMF). uwec.edupeptide.com For instance, a 20-fold molar excess of thiophenol can be used, with the reaction proceeding for 1-2 hours at room temperature. sigmaaldrich.comsigmaaldrich.com Some protocols suggest a 90-minute reaction time. peptide.compeptide.com

2-Mercaptoethanol : This is another effective thiol for Dnp cleavage. uwec.edubioline.org.brpsu.edu It can be used in a solution with a base such as N,N-diisopropylethylamine (DIEA) in DMF. nih.gov A 20% (v/v) solution of 2-mercaptoethanol can be employed for this purpose. uwec.edu The reaction may require several hours (3-4 hours) for completion. wordpress.com

Dithiothreitol (DTT) : DTT is also a viable reagent for the thiolysis of the Dnp group. bioline.org.br

The choice of thiol and reaction conditions can be tailored to the specific peptide sequence and synthesis strategy.

Table 1: Thiolysis-Based Deprotection Reagents for Dnp-Histidine

| Reagent | Typical Conditions | Reaction Time | Reference(s) |

|---|---|---|---|

| Thiophenol | 20-fold molar excess in DMF | 1–2 hours | sigmaaldrich.comsigmaaldrich.com |

| 2-Mercaptoethanol | 20% (v/v) with 10% DIEA in DMF | 2–4 hours | uwec.edunih.govwordpress.com |

Beyond thiols, other nucleophiles can also effect the removal of the Dnp group.

Hydrazine : Hydrazine can be used to cleave the Dnp group. bioline.org.br For example, a 2% solution of hydrazine monohydrate in DMF is used for the removal of Dde and ivDde protecting groups and could potentially be applied to Dnp removal. peptide.com

Thiocyanate : The thiocyanate ion (SCN⁻) is another nucleophile capable of cleaving the Dnp group from histidine. bioline.org.br

While nucleophilic cleavage is effective, it is essential to consider potential side reactions and the formation of byproducts. Incomplete removal of the Dnp group can occur, especially in sequences rich in histidine. ug.edu.pl During thiol-mediated deprotection, the cleaved Dnp group forms a stable thioether adduct. sigmaaldrich.com It is crucial to thoroughly wash the peptide-resin after deprotection to remove these byproducts and any excess thiol reagent to avoid interference in subsequent steps or contamination of the final product. uwec.edusigmaaldrich.com Furthermore, the Dnp group is labile to nucleophiles, which can lead to its migration to other nucleophilic sites within the peptide, such as the free amino group of lysine, if not properly managed. ug.edu.pl

Hydrazine and Thiocyanate-Mediated Cleavage

Dnp Group Stability to Acidic Conditions

A key advantage of the Dnp protecting group is its exceptional stability under the strongly acidic conditions used in Boc-based peptide synthesis. ug.edu.plpsu.edu This stability allows for the selective removal of other acid-labile protecting groups while the Dnp group remains intact on the histidine side chain.

The Dnp group is completely stable to trifluoroacetic acid (TFA). researchgate.net TFA is the reagent routinely used to remove the temporary N-α-Boc protecting group at each step of the synthesis. uwec.edu The resistance of the Dnp group to TFA ensures the continued protection of the histidine side chain throughout the chain assembly process. researchgate.net

The Dnp group also demonstrates high stability toward strong acids like hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA). sigmaaldrich.comchemicalbook.comscientificlabs.ieruifuchemical.com These acids are typically used in the final step of Boc-SPPS to cleave the completed peptide from the resin support and simultaneously remove most of the permanent side-chain protecting groups. uwec.edu The stability of the Dnp group to HF and TFMSA means it persists through this final cleavage step. wordpress.comsigmaaldrich.comchemicalbook.comscientificlabs.ie Consequently, the Dnp group must be removed in a separate, dedicated step prior to the final acid cleavage, typically via thiolysis as described above. uwec.edusigmaaldrich.comsigmaaldrich.com

Table 2: Stability of the Dnp Group to Various Acidic Reagents

| Reagent | Stability | Purpose in Boc-SPPS | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Stable | Removal of N-α-Boc group | researchgate.net |

| Hydrogen Fluoride (HF) | Stable | Final cleavage from resin and deprotection of other side-chain groups | ug.edu.plsigmaaldrich.comchemicalbook.comscientificlabs.ie |

Resistance to Trifluoroacetic Acid (TFA)

Unexpected Cleavage of Dnp under Fmoc-Deprotection Conditions

In the realm of solid-phase peptide synthesis (SPPS), the orthogonality of protecting groups is a foundational principle, ensuring that specific protective groups can be removed without affecting others. researchgate.net The 2,4-dinitrophenyl (Dnp) group, used for the side-chain protection of histidine in Boc-based strategies, is known for its stability under most reaction conditions, including the acidic treatment used to remove the Nα-Boc group. peptide.comchemicalbook.com It is typically cleaved intentionally via thiolysis, using reagents such as thiophenol or 2-mercaptoethanol. cigb.edu.cupeptide.com

However, research has revealed an unexpected side reaction: the cleavage of the Dnp protecting group from the imidazole ring of histidine under the standard basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group. cigb.edu.cubioline.org.br The standard condition for Fmoc deprotection is treatment with a 20% solution of piperidine in dimethylformamide (DMF). bioline.org.brresearchgate.net This unforeseen reactivity presents a significant challenge, particularly when a synthetic strategy requires the combined use of both Boc and Fmoc chemistries. cigb.edu.cubioline.org.br

To investigate and quantify this phenomenon, a study was conducted involving the synthesis of a model pentapeptide, Gly-His-Ala-Leu-Gly (GHALG), using Nα-Boc protected amino acids and Dnp for the histidine side-chain protection. cigb.edu.cubioline.org.br After assembly, the peptide-resin was treated with 20% piperidine in DMF, mimicking the conditions of Fmoc deprotection. Subsequent analysis by high-performance liquid chromatography (HPLC), mass spectrometry, and amino acid analysis confirmed the significant removal of the Dnp group. cigb.edu.cu The study found that treatment with 20% piperidine in DMF resulted in an 84% cleavage of the Dnp group from the histidine residue. cigb.edu.cubioline.org.br

| Model Peptide | Synthesis Strategy | Treatment Condition | Observed Dnp Cleavage (%) | Reference |

|---|---|---|---|---|

| Gly-His(Dnp)-Ala-Leu-Gly | Boc-SPPS | 20% Piperidine in DMF | 84% | cigb.edu.cubioline.org.br |

Mechanism of Piperidine-Mediated Dnp Cleavage

The cleavage of the Fmoc group by piperidine proceeds via a base-catalyzed β-elimination (E1cB) mechanism. researchgate.netacs.org Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring system, initiating the elimination cascade that liberates the free N-terminal amine of the peptide. acs.org

In contrast, the cleavage of the Dnp group from the histidine imidazole ring by piperidine is not an elimination reaction but rather a nucleophilic aromatic substitution. While Dnp is generally stable, the bond connecting it to the imidazole nitrogen is susceptible to attack by strong nucleophiles. cigb.edu.cu Piperidine, in addition to being a base, is also a potent nucleophile. thieme-connect.de The mechanism involves the nucleophilic attack of the piperidine molecule on the electron-deficient aromatic ring of the Dnp group at the position of the C-N bond with the imidazole ring. This attack leads to the formation of a Meisenheimer complex intermediate, which then collapses, cleaving the bond to the imidazole nitrogen and resulting in a free, unprotected histidine side chain and a piperidine-Dnp adduct. This nucleophilic character of piperidine is the root cause of the unexpected deprotection of His(Dnp) residues during Fmoc removal steps. cigb.edu.cu

Implications for Combined Boc/Fmoc Strategies

The lability of the Dnp group to piperidine treatment has profound implications for advanced peptide synthesis, particularly for strategies that combine Boc and Fmoc protecting groups on the same peptide. cigb.edu.cubioline.org.br Such hybrid strategies are often employed for the synthesis of complex peptides, such as those requiring site-specific side-chain modifications or the assembly of multiple peptide domains. bioline.org.br

A common example is the use of Nα-Boc-Lys(Nε-Fmoc)-OH to introduce a lysine residue whose side chain can be selectively deprotected and modified during the synthesis. bioline.org.br If a Boc-His(Dnp)-OH residue is also present in the peptide sequence, the piperidine treatment intended to remove the Fmoc group from the lysine side chain will simultaneously and unintentionally remove the Dnp group from the histidine side chain. cigb.edu.cubioline.org.br

This premature deprotection of the histidine imidazole ring is highly problematic. The newly exposed and highly nucleophilic imidazole ring can participate in unwanted side reactions during subsequent coupling steps. bioline.org.br For instance, if the next step is an acylation (e.g., adding another amino acid or a modifying group), the unprotected histidine side chain can be acylated, leading to branched or otherwise modified peptide impurities. This side reaction can significantly reduce the yield of the desired peptide and complicate its purification. bioline.org.br Therefore, the use of Dnp as a histidine protecting group is contraindicated in any synthetic route that involves a subsequent Fmoc-deprotection step using piperidine. cigb.edu.cu

Applications of Boc-his Dnp -oh in Advanced Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) with Boc-His(Dnp)-OH

This compound is a standard building block for incorporating histidine residues in Boc solid-phase peptide synthesis (SPPS). peptide.compeptide.comiris-biotech.de The Dnp group is an electron-withdrawing group that effectively suppresses the basicity of the imidazole ring, a key factor in preventing side reactions. cigb.edu.cupsu.edu This characteristic makes this compound particularly useful for synthesizing larger and more complex peptides where the cumulative risk of side reactions is higher. peptide.com

The successful incorporation of this compound into a growing peptide chain relies on optimized coupling and deprotection steps.

Coupling: Standard coupling reagents used in Boc-SPPS, such as diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), can be effectively used to couple this compound. cigb.edu.cumdpi.com For instance, a common protocol involves pre-activating the amino acid with HBTU and a tertiary base like N,N-diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF) before adding it to the resin. mdpi.comnih.gov

Nα-Boc Deprotection: The temporary Nα-Boc protecting group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comcigb.edu.cursc.org This step must be performed before the final cleavage of the peptide from the resin. sigmaaldrich.com

Nim-Dnp Deprotection: The Dnp group is stable to the acidic conditions used for Boc removal (TFA) and even stronger acids like hydrogen fluoride (HF) and trimethylsilyl trifluoromethanesulfonate (TFMSA). sigmaaldrich.comchemicalbook.com It is, however, labile to nucleophiles. psu.edu The removal of the Dnp group is a critical step that must be performed before the final cleavage of the peptide from the resin to avoid side reactions. sigmaaldrich.comnih.gov This is typically achieved by treating the peptidyl-resin with a solution containing a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like triethylamine (TEA) or DIEA in DMF. rsc.orgsigmaaldrich.compeptide.com

A study on the synthesis of a pentapeptide (GHALG) utilized N-α-Boc-protection for amino acids and Dnp as the protecting group for the histidine side-chain. The coupling reactions were carried out using diisopropylcarbodiimide, and the Boc deprotection was performed with 37.5% trifluoroacetic acid (TFA) in dichloromethane (DCM). cigb.edu.cu Another protocol for the deprotection of the Dnp group involves treating the resin with 20% mercaptoethanol and 10% DIEA in DMF. rsc.org

| Step | Reagents and Conditions | Purpose |

| Nα-Boc Deprotection | 37.5% - 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the temporary N-terminal Boc group. peptide.comcigb.edu.cu |

| Coupling | Diisopropylcarbodiimide (DIC) or HBTU/DIEA in DMF | Formation of the peptide bond. cigb.edu.cunih.gov |

| Nim-Dnp Deprotection | Thiophenol and Triethylamine in DMF; or 20% Mercaptoethanol, 10% DIEA in DMF | Removal of the Dnp protecting group from the histidine side chain. rsc.orgsigmaaldrich.com |

The imidazole side chain of histidine is a frequent source of side reactions in peptide synthesis. The use of this compound is a primary strategy to mitigate these issues.

Racemization: The unprotected imidazole ring can catalyze the racemization of the activated amino acid during coupling. peptide.com The electron-withdrawing nature of the Dnp group attached to the τ-nitrogen of the imidazole ring reduces the basicity of the π-nitrogen, thereby effectively suppressing this racemization. psu.edu

Side-chain Acylation: The nucleophilic character of the unprotected imidazole ring can lead to undesired acylation of the side chain. The Dnp group prevents this by deactivating the imidazole ring. peptide.com

Alkylation: During the final cleavage step with strong acids like HF, the carbocations generated can alkylate sensitive residues. While the Dnp group itself is stable, its removal prior to HF cleavage is crucial to prevent other potential side reactions. nih.gov

It's important to note that while the Dnp group is stable to most reaction conditions, it can be cleaved by piperidine, a reagent commonly used for Fmoc deprotection. cigb.edu.cu This becomes a critical consideration when combining Boc and Fmoc strategies in a single synthesis. cigb.edu.cu

This compound is compatible with standard resins used in Boc-SPPS, such as 4-methylbenzhydrylamine (MBHA) and phenylacetamidomethyl (PAM) resins. cigb.edu.cunih.gov The choice of resin dictates the C-terminal functionality of the resulting peptide (amide for MBHA, carboxylic acid for PAM). ucl.ac.uk

The final cleavage of the peptide from the resin is a critical step that requires careful consideration of the protecting groups present.

Pre-cleavage Deprotection: As mentioned, the Dnp group must be removed from the histidine residue while the peptide is still attached to the resin. sigmaaldrich.comnih.gov This is typically done using a thiol-based reagent. sigmaaldrich.com Subsequently, the N-terminal Boc group is removed with TFA. sigmaaldrich.com

HF Cleavage: The most common method for cleaving peptides from Boc-compatible resins is treatment with anhydrous hydrogen fluoride (HF). sigmaaldrich.comnih.govsigmaaldrich.com This strong acid simultaneously removes most other benzyl-based side-chain protecting groups. nih.gov Scavengers, such as anisole or p-cresol, are added to the cleavage cocktail to trap the reactive carbocations generated during the process and prevent side reactions. nih.gov

Alternative Cleavage Reagents: Other strong acids like TFMSA and TMSOTf can also be used for cleavage, particularly from MBHA resins. sigmaaldrich.compeptide2.com

| Resin Type | Typical Cleavage Reagent | C-Terminal Functionality | Key Consideration |

| MBHA | Anhydrous HF, TFMSA, TMSOTf | Amide | Dnp group must be removed prior to cleavage. cigb.edu.cusigmaaldrich.comnih.gov |

| PAM | Anhydrous HF | Carboxylic Acid | Dnp group must be removed prior to cleavage. nih.govsigmaaldrich.comnih.gov |

Strategies for Minimizing Side Reactions during Synthesis

Fragment Coupling and Segment Condensation Strategies

For the synthesis of very large peptides and small proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise synthesis. This compound plays a valuable role in the preparation of these protected peptide fragments. peptide.compeptide.com

Protected peptide fragments can be synthesized using Boc-SPPS, with this compound being used to incorporate histidine residues. peptide.com The key advantage here is the stability of the Dnp group to the conditions required for cleaving the peptide from certain resins, allowing for the generation of fully protected fragments. peptide.com These fragments can then be purified and used in subsequent ligation reactions.

In native chemical ligation (NCL), a key strategy for protein synthesis, an unprotected peptide with a C-terminal thioester reacts with another unprotected peptide containing an N-terminal cysteine. nih.govnih.gov When preparing a thioester-containing peptide fragment that includes histidine, this compound is highly recommended. nih.gov

The Dnp group remains on the histidine side chain during the HF cleavage used to generate the peptide thioester, as the standard Dnp removal procedure is incompatible with the thioester linkage. nih.govnih.gov This is advantageous because the protected imidazole ring cannot interfere with the ligation reaction. The Dnp group is then conveniently removed in situ during the ligation process by the thiol additives present in the ligation buffer, yielding the native, unprotected histidine residue in the final product. nih.govnih.gov This strategy prevents potential side reactions that could be catalyzed by a free imidazole group under the neutral to slightly basic conditions of NCL.

Preparation of Protected Peptide Fragments

Native Chemical Ligation (NCL) and Related Bioconjugation Techniques

The application of this compound extends significantly into the realm of advanced peptide and protein synthesis, most notably in Native Chemical Ligation (NCL). NCL is a powerful technique that enables the joining of two unprotected peptide fragments to form a larger polypeptide chain with a native amide bond at the ligation site. nih.govscispace.commdpi.com This process is contingent on the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. scispace.comresearchgate.net The use of this compound is particularly advantageous in NCL strategies that employ Boc-based solid-phase peptide synthesis (SPPS) for the creation of peptide thioester fragments. nih.govpnas.org

Dnp Removal by Thiol Additives during Ligation

A key feature of using this compound in NCL is the convenient, in-situ removal of the dinitrophenyl (Dnp) protecting group from the histidine side chain. nih.govnih.gov During the ligation reaction, which is typically carried out in an aqueous buffer at a neutral pH, thiol additives are often included. nih.govscispace.com These thiols, such as thiophenol or benzyl mercaptan, serve a dual purpose. scispace.comnih.gov Primarily, they facilitate the transthioesterification of less reactive alkyl thioesters (often generated during Boc-SPPS) into more reactive aryl thioesters, which accelerates the NCL reaction. nih.govscispace.com

Concurrently, these thiol additives effectively cleave the Dnp group from the imidazole ring of the histidine residue. nih.govnih.gov This thiolytic removal is a gradual process that occurs during the ligation, ultimately yielding a native, unprotected histidine residue in the final polypeptide product. nih.gov This eliminates the need for a separate deprotection step for the histidine side chain prior to ligation, which is often incompatible with the C-terminal thioester functionality. nih.govnih.gov Attempting to remove the Dnp group before cleavage from the resin can lead to premature cleavage of the peptide thioester. pnas.org

Compatibility with NCL Conditions

This compound demonstrates excellent compatibility with the conditions required for Native Chemical Ligation. NCL reactions are performed in aqueous solutions at a pH of approximately 7, conditions under which the this compound is stable until the introduction of thiol additives. nih.govnih.gov The Dnp group provides robust protection for the histidine side chain throughout the acidic steps of Boc-SPPS and the handling of the peptide thioester. nih.govnih.gov

The ligation process itself involves the chemoselective reaction between the C-terminal thioester of one peptide segment and the N-terminal cysteine of another. scispace.comresearchgate.net The presence of the Dnp-protected histidine does not interfere with this key reaction. In fact, its subsequent removal by the thiol catalysts is a seamless part of the ligation process. nih.govnih.gov

Research has demonstrated the successful use of this compound in the synthesis of various proteins and peptides via NCL. For example, in the synthesis of a C-terminal fragment of HIV-1 proteinase and the pro-inflammatory protein CP10, alternative protecting groups for histidine were considered, highlighting the importance of a compatible protection strategy. pnas.org However, the straightforward removal of the Dnp group by thiols during ligation makes this compound a preferred choice in many NCL campaigns. nih.govnih.gov

The table below summarizes the compatibility and role of this compound in NCL:

| Feature | Role/Compatibility in NCL | Research Finding |

| Histidine Protection | The Dnp group effectively protects the histidine imidazole side chain during Boc-SPPS. nih.gov | Used in the synthesis of peptide thioesters for NCL. nih.govnih.gov |

| Thioester Stability | The Dnp group is stable during the formation of the C-terminal thioester required for NCL. nih.gov | Pre-cleavage Dnp removal is incompatible with thioester linkages. pnas.orgnih.gov |

| In-situ Deprotection | The Dnp group is removed by thiol additives present in the NCL reaction mixture. nih.govnih.gov | Dnp is gradually removed by thiols like thiophenol and benzyl mercaptan during ligation. nih.gov |

| Ligation Compatibility | The presence of His(Dnp) does not impede the ligation reaction between the peptide thioester and the N-terminal cysteine. nih.gov | Successful ligation of His(Dnp)-containing peptides in the synthesis of hsPLA2. nih.gov |

| Final Product | Results in a native, unprotected histidine residue in the final ligated polypeptide. nih.gov | Yields unprotected His residues after the ligation reaction is complete. nih.gov |

Comparative Analysis of Histidine Protecting Groups in Peptide Synthesis

Comparison with Other Boc-Compatible Histidine Protecting Groups

In Boc-based solid-phase peptide synthesis (SPPS), several protecting groups for the histidine side chain are commonly employed, each with distinct advantages and disadvantages. peptide.com The Dnp group, known for its stability under most reaction and cleavage conditions, is particularly useful for synthesizing larger peptides. peptide.compeptide.com

The Benzyloxymethyl (Bom) group, attached to the τ-nitrogen of the imidazole ring, is highly effective at suppressing the racemization of histidine during coupling. peptide.compeptide.com However, the synthesis of Boc-His(Bom)-OH is more complex and costly compared to other histidine derivatives, limiting its routine use. peptide.compeptide.com A significant drawback of the Bom group is the release of formaldehyde during its cleavage, which can lead to side reactions like formylation or methylation, especially in the presence of an N-terminal cysteine. ug.edu.pl In contrast, the Dnp group is stable to the acidic conditions used for Boc group removal and does not produce such reactive byproducts upon its own removal via thiolysis. ug.edu.pluwec.edu

| Feature | 2,4-Dinitrophenyl (Dnp) | Benzyloxymethyl (Bom) |

| Attachment Point | π-nitrogen | τ-nitrogen |

| Racemization Suppression | Moderate | High |

| Cleavage Conditions | Thiolysis (e.g., thiophenol) ug.edu.pluwec.edu | Strong acid (e.g., HF), Hydrogenolysis ug.edu.pl |

| Key Advantage | High stability, suitable for long peptides peptide.compeptide.com | Excellent racemization suppression peptide.compeptide.com |

| Key Disadvantage | Labile to nucleophiles, potential for migration ug.edu.pl | Costly, releases formaldehyde upon cleavage ug.edu.plpeptide.compeptide.com |

The Tosyl (Tos) group is another common protecting group for the histidine imidazole in Boc chemistry. peptide.com A notable characteristic of the Tos group is its lability to 1-hydroxybenzotriazole (HOBt), a common additive in coupling reactions used to minimize racemization. peptide.compeptide.com This lability restricts the use of Boc-His(Tos)-OH, making it more suitable for the synthesis of short peptides or for introducing histidine near the N-terminus. peptide.compeptide.com The Dnp group, on the other hand, is stable under these coupling conditions, providing greater flexibility in peptide design and synthesis. peptide.com

| Feature | 2,4-Dinitrophenyl (Dnp) | Tosyl (Tos) |

| Cleavage Conditions | Thiolysis ug.edu.pluwec.edu | HOBt, HF with scavengers researchgate.netpeptide.compeptide.com |

| Stability to Coupling Reagents | Stable to HOBt peptide.com | Labile to HOBt peptide.compeptide.com |

| Primary Application | Synthesis of larger peptides peptide.compeptide.com | Synthesis of short peptides, N-terminal His introduction peptide.compeptide.com |

| Key Advantage | Stability throughout synthesis peptide.com | Can be removed under specific coupling conditions |

| Key Disadvantage | Requires a separate thiolysis step for removal uwec.edu | Instability in the presence of HOBt limits its application peptide.compeptide.com |

The 2-Adamantyloxycarbonyl (2-Adoc) group was developed as a urethane-type protecting group for the τ-nitrogen of histidine. psu.edu It offers some resistance to nucleophilic attack. psu.edu However, studies have shown that the 2-Adoc group is completely removed by piperidine within two hours, which can be a significant drawback in strategies requiring orthogonal deprotection schemes. psu.edu In a comparative study, the 2-Adoc group was found to be significantly less stable to piperidine treatment than the Doc group, with a removal half-life of approximately 12 minutes. psu.edu While directly comparing its piperidine stability to Dnp, which is removed by thiolysis, is not straightforward, the lability of 2-Adoc to piperidine makes it less suitable for complex syntheses involving Fmoc-based deprotections. The Dnp group, being stable to piperidine, offers better orthogonality in such cases, although it is susceptible to removal by the piperidine/DMF conditions used for Fmoc deprotection. psu.educigb.edu.cu

| Feature | 2,4-Dinitrophenyl (Dnp) | 2-Adamantyloxycarbonyl (2-Adoc) |

| Attachment Point | π-nitrogen | τ-nitrogen |

| Cleavage Conditions | Thiolysis ug.edu.pluwec.edu | Acid (HF, TFMSA), Piperidine (fully removed in 2h) psu.edu |

| Stability to Nucleophiles | Labile to thiols and piperidine ug.edu.plcigb.edu.cu | Relatively resistant, but labile to piperidine psu.edu |

| Key Advantage | High acid stability ug.edu.pl | Steric hindrance offers some protection against nucleophiles psu.edu |

| Key Disadvantage | Susceptible to nucleophilic attack and migration ug.edu.pl | Unstable to piperidine, limiting orthogonal strategies psu.edu |

The 2,4-Dimethylpent-3-yloxycarbonyl (Doc) group is another sterically hindered urethane-type protecting group designed to be more resistant to nucleophiles than 2-Adoc. psu.edu It demonstrates significantly greater stability towards piperidine, with a removal half-life of 84 hours, making it much more compatible with orthogonal strategies that utilize piperidine for Fmoc group removal. psu.edu The Doc group is stable to standard TFA treatments but can be removed with liquid HF, making it well-suited for the Boc-benzyl strategy. psu.edu When compared to Dnp, the Doc group's enhanced resistance to nucleophiles, particularly piperidine, offers a distinct advantage in preventing unintended deprotection or protecting group migration during complex syntheses. psu.edu

| Feature | 2,4-Dinitrophenyl (Dnp) | 2,4-Dimethylpent-3-yloxycarbonyl (Doc) |

| Cleavage Conditions | Thiolysis ug.edu.pluwec.edu | Liquid HF psu.edu |

| Stability to Piperidine | Susceptible to removal (84% cleavage with 20% piperidine/DMF) cigb.edu.cu | Highly stable (t½ = 84 hours) psu.edu |

| Solubility | Standard for protected amino acids | Highly soluble in organic solvents like DCM and DMF psu.edu |

| Key Advantage | Widely used and established researchgate.net | High stability to nucleophiles, suitable for orthogonal strategies psu.edu |

| Key Disadvantage | Lability to piperidine and other nucleophiles ug.edu.plcigb.edu.cu | Less commonly used than Dnp |

2,4-Dinitrophenyl (Dnp) vs. 2-Adamantyloxycarbonyl (2-Adoc)

Orthogonal Protecting Strategies: Boc-His(Dnp)-OH in Context

Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. peptide.com This enables complex synthetic routes, including the on-resin modification of peptide side chains.

While this compound is a staple of Boc/Bzl chemistry, its use in mixed Boc/Fmoc strategies requires careful consideration. cigb.edu.cubioline.org.br A critical issue is the lability of the Dnp group to the standard conditions used for Fmoc deprotection, which is typically a 20% solution of piperidine in DMF. cigb.edu.cubioline.org.br Research has demonstrated that these conditions can lead to significant cleavage of the Dnp group from the histidine side chain, with one study reporting 84% removal. cigb.edu.cu

This premature deprotection of the Dnp group can lead to several complications:

Side Chain Acylation: The newly exposed imidazole ring can be acylated during subsequent coupling steps. cigb.edu.cu

Acyl Transfer: The free imidazole can promote undesirable acyl transfer side reactions. cigb.edu.cu

Protecting Group Migration: In sequences containing Lys(Fmoc), the removal of the Fmoc group exposes the lysine side-chain amine. The Dnp group can then migrate from the histidine to this free amine, a known incompatibility. ug.edu.pl

This lability becomes particularly problematic in syntheses that intentionally combine Boc and Fmoc strategies. cigb.edu.cubioline.org.br For instance, when using a derivative like Boc-Lys(Fmoc)-OH to allow for specific modification of the lysine side chain, the piperidine treatment to remove the Fmoc group will also unintentionally remove the Dnp group from any histidine residues in the peptide. cigb.edu.cubioline.org.br This compromises the intended orthogonal scheme and can lead to a mixture of undesired products. Therefore, while this compound is highly effective within a pure Boc/Bzl strategy, its compatibility with Fmoc chemistry is limited, and alternative histidine protecting groups stable to piperidine, such as Doc, may be more appropriate for mixed strategies. psu.edu

Implications for Selective Deprotection

The removal of the Dnp group requires a separate step involving nucleophilic attack, a process known as thiolysis. ug.edu.plcigb.edu.cu Common reagents for this purpose include thiophenol, 2-mercaptoethanol, or dithiothreitol, often in the presence of a base like triethylamine or diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). cigb.edu.cupeptide.compeptide.comrsc.org This unique removal condition allows for its selective cleavage while other acid-labile or base-labile protecting groups remain intact.

However, this orthogonality is not absolute and presents critical challenges. A significant complication arises when combining Boc/Bzl and Fmoc/tBu strategies. cigb.edu.cubioline.org.br Research has shown that the Dnp group can be unintentionally cleaved by the piperidine/DMF solution used for removing the Fmoc protecting group from the α-amino group of amino acids. cigb.edu.cubioline.org.br In one study synthesizing a pentapeptide, treatment with 20% piperidine in DMF resulted in an 84% cleavage of the Dnp group from a histidine residue. cigb.edu.cu This premature deprotection can lead to undesirable side reactions, such as acylation of the newly exposed imidazole ring. bioline.org.br This lability to piperidine makes the Dnp group incompatible with strategies that require the presence of Fmoc-protected residues, such as Boc-Lys(Fmoc)-OH, where the removal of the Fmoc group would also lead to the unwanted removal of the Dnp group on a nearby histidine. ug.edu.plbioline.org.br

The deprotection of Dnp is typically performed on the resin-bound peptide before the final acid cleavage step. peptide.comsigmaaldrich.comsigmaaldrich.com This is crucial because the standard Dnp removal procedure is incompatible with the C-terminal thioester groups often used in native chemical ligation. pnas.org In such cases, the Dnp group may be left on during cleavage and is gradually removed by the thiol additives present during the ligation reaction itself. pnas.orgnih.gov

| Protecting Group | Derivative | Primary Deprotection Reagent(s) | Compatibility/Orthogonality Issues |

|---|---|---|---|

| Dinitrophenyl (Dnp) | This compound | Thiolysis (e.g., Thiophenol, 2-Mercaptoethanol) + Base. ug.edu.plcigb.edu.cu | Stable to strong acids (HF, TFMSA). psu.eduug.edu.pl Labile to piperidine, complicating combined Boc/Fmoc strategies. cigb.edu.cubioline.org.br |

| t-Butoxycarbonyl (Boc) | Boc-His(Boc)-OH | TFA (same as Nα-Boc group). peptide.com | Not orthogonal in Boc chemistry; removed during each coupling cycle. Useful only for N-terminal His. peptide.com |

| Tosyl (Tos) | Boc-His(Tos)-OH | HOBt, HF. peptide.com | Unstable to HOBt, which is often used as a coupling additive. peptide.com |

| Trityl (Trt) | Fmoc-His(Trt)-OH | TFA. peptide.com | Acid-labile. Partial deprotection can occur under certain conditions. sigmaaldrich.com |

Advantages and Disadvantages of Dnp Protection for Histidine

Advantages (e.g., racemization suppression, electron-withdrawing effect)

The primary advantage of using the 2,4-dinitrophenyl (Dnp) group for protecting the histidine side chain lies in its ability to suppress racemization during peptide coupling. psu.edupeptide.com Histidine is particularly susceptible to racemization at its α-carbon when its carboxyl group is activated for coupling. peptide.com This is catalyzed by the basicity of the unprotected imidazole ring's π-nitrogen. psu.edupeptide.com

The Dnp group is strongly electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the imidazole nitrogen to which it is attached. psu.educigb.edu.cu This deactivation of the imidazole ring prevents it from participating in the base-catalyzed abstraction of the α-proton, thereby minimizing the risk of epimerization and ensuring the optical purity of the resulting peptide. psu.edupsu.edu

Another key advantage is the Dnp group's stability under the strongly acidic conditions typically used in Boc-based solid-phase peptide synthesis (SPPS). psu.edupeptide.com It is resistant to cleavage by trifluoroacetic acid (TFA), which is used for the repetitive removal of the Nα-Boc group, and also to the much stronger acids like HF or TFMSA used for the final cleavage of the peptide from the resin. ug.edu.plchemicalbook.com This robust stability makes this compound a reliable choice for the synthesis of long peptides where repeated exposure to acid is required. peptide.com

Disadvantages (e.g., removal conditions, colored byproducts)

Despite its advantages, the Dnp protecting group has several significant drawbacks. The most prominent disadvantage is the requirement for a separate deprotection step under specific, non-acidic conditions. psu.eduug.edu.pl The removal by thiolysis, typically using an excess of a thiol like thiophenol or 2-mercaptoethanol with a base, must be performed as a distinct step before the final acid-mediated cleavage from the resin. psu.edursc.orgsigmaaldrich.com This additional step complicates the synthesis workflow.

The success of the Dnp removal can be sequence-dependent and may be slow or incomplete, particularly in large or sterically hindered peptides where resin solvation and reagent accessibility are poor. psu.eduug.edu.pl Incomplete removal leads to impurities that can be difficult to separate from the target peptide. Furthermore, the reagents used for deprotection, such as thiophenol, are toxic and have an unpleasant odor, requiring careful handling.

A major disadvantage is the Dnp group's lability towards nucleophiles. psu.eduug.edu.pl This becomes a critical issue in complex syntheses. As mentioned, the group can be prematurely removed by piperidine, which compromises its use in orthogonal strategies involving Fmoc-protected amino acids. cigb.edu.cubioline.org.br This can also lead to an irreversible side reaction where the Dnp group migrates from the histidine side chain to a newly deprotected N-terminal amino group, terminating the peptide chain extension. psu.eduug.edu.pl

Finally, the removal of the Dnp group can sometimes result in the formation of colored byproducts, which can stain the peptide-resin and complicate the purification process. units.it

| Feature | Description | Reference |

|---|---|---|

| Advantage: Racemization Suppression | The strong electron-withdrawing nature of the Dnp group deactivates the imidazole ring, significantly reducing the risk of racemization during coupling. | psu.educigb.edu.cu |

| Advantage: Acid Stability | Resistant to strong acids like TFA and HF, making it fully compatible with the Boc/Bzl synthesis strategy. | ug.edu.plpeptide.com |

| Disadvantage: Separate Deprotection | Requires an additional, non-acidic cleavage step using thiolysis (e.g., thiophenol) prior to final resin cleavage. | psu.edusigmaaldrich.com |

| Disadvantage: Nucleophile Lability | Can be prematurely removed by nucleophiles like piperidine, limiting orthogonality with Fmoc chemistry and potentially causing side reactions like group migration. | psu.eduug.edu.plcigb.edu.cu |

| Disadvantage: Incomplete Removal | Cleavage can be slow or incomplete, especially in long peptide sequences, leading to impurities. | psu.eduug.edu.pl |

| Disadvantage: Colored Byproducts | The deprotection process can generate colored impurities that complicate peptide purification. | units.it |

Advanced Research Directions and Emerging Applications

Development of Novel Histidine Protecting Groups

Histidine's imidazole ring presents significant challenges in peptide synthesis due to its dual nucleophilic centers (Nπ and Nτ) and its propensity to catalyze racemization during coupling reactions peptide.comug.edu.plpeptide.compeptide.comacs.org. Effective protection of the imidazole moiety is crucial for maintaining the chiral integrity of histidine residues and preventing unwanted side reactions.

Addressing Limitations of Existing Protecting Groups

While established protecting groups like Trityl (Trt) for Fmoc chemistry and 2,4-dinitrophenyl (Dnp), Tosyl (Tos), and Benzyloxymethyl (Bom) for Boc chemistry have been widely used for histidine, they each have limitations peptide.comug.edu.pl. For instance, the Dnp group, while stable to many reaction and cleavage conditions, is often removed prior to the final cleavage from the resin in standard peptide synthesis peptide.com. Furthermore, some Dnp derivatives have shown instability during base-catalyzed peptide bond coupling, leading to byproducts researchgate.net. The need for more robust, easily cleavable, and orthogonal protecting groups continues to drive research.

The development of new protecting groups aims to overcome issues such as:

Racemization: Preventing the epimerization of the activated amino acid, which is catalyzed by the imidazole Nπ nitrogen peptide.compeptide.comacs.org.

Side Reactions: Minimizing acylimidazole formation during coupling and preventing undesired reactions with reagents or other amino acid residues peptide.compeptide.com.

Cleavage Conditions: Developing groups that can be removed under mild conditions, ideally orthogonal to other protecting groups and the peptide-resin cleavage process nih.govresearchgate.netiris-biotech.de.

Cost and Availability: Finding cost-effective and readily available protecting groups for large-scale synthesis nih.gov.

Computational and Theoretical Studies of Dnp-Protected Histidine

Computational methods play a vital role in understanding the behavior of protected amino acids, predicting their reactivity, stability, and interactions, thereby guiding experimental design.

Molecular Modeling of Reactivity and Stability

Molecular modeling techniques are employed to simulate the behavior of Boc-His(Dnp)-OH and related structures under various reaction conditions. These studies can predict potential degradation pathways, assess the stability of the Dnp protecting group during coupling and deprotection steps, and identify factors influencing reactivity. For example, studies on related nitrobenzenesulfenyl protecting groups have shown that modifications to the phenyl moiety can significantly modulate stability and thiol susceptibility researchgate.net. While direct molecular modeling studies specifically on this compound's reactivity and stability are not extensively detailed in the provided snippets, the general principles apply. The Dnp group's electron-withdrawing nature is expected to influence the electronic distribution within the imidazole ring, potentially affecting its reactivity and stability compared to unprotected histidine or histidine protected with other groups peptide.comug.edu.pl.

DFT Calculations of Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules nih.govnih.govresearchgate.net. For Dnp-protected histidine, DFT calculations can provide insights into:

Charge Distribution: Analyzing the electron density distribution across the molecule can reveal how the Dnp group influences the imidazole ring's electronic character. This is crucial for understanding its impact on reactivity and potential for side reactions ug.edu.plnih.govmdpi.com.

Bond Strengths and Reactivity Sites: DFT can predict the strength of chemical bonds and identify regions of high electron density or reactivity, aiding in the prediction of reaction mechanisms and stability nih.govresearchgate.net.

Electronic Properties: Calculations can determine properties like HOMO-LUMO gaps, which are related to a molecule's stability and reactivity mdpi.com.

While specific DFT studies on this compound are not explicitly detailed in the search results, DFT is broadly applied to understand molecular interactions, electronic properties, and reaction mechanisms in pharmaceutical chemistry nih.govnih.govmdpi.comrsc.orgmdpi.com. These methods are instrumental in designing new protecting groups or optimizing existing ones by providing a fundamental understanding of their electronic behavior.

Prediction of Interaction with Solvents and Reagents

Computational methods, including molecular dynamics (MD) simulations and DFT combined with solvation models (e.g., COSMO), can predict how this compound interacts with various solvents and reagents used in peptide synthesis nih.govrsc.orgmdpi.com. These studies can:

Predict Solvation Effects: Understanding how solvents interact with the Dnp-protected histidine derivative can influence its solubility and reactivity during synthesis nih.govmdpi.com.

Model Reagent Binding: Simulations can predict the binding affinity and interaction modes of coupling reagents or deprotection agents with this compound, helping to optimize reaction conditions and minimize side reactions researchgate.netnih.govmdpi.com.

Evaluate Stability: Predicting interactions with common reagents used in peptide synthesis can help assess the stability of the Dnp protecting group under different chemical environments researchgate.netnih.gov.

For example, studies involving similar nitrobenzenesulfenyl protecting groups have investigated their stability and thiol susceptibility, suggesting that computational predictions can guide the design of improved groups researchgate.net. The interactions of Dnp-protected histidine with solvents and reagents are critical for understanding its behavior during peptide synthesis, particularly concerning the efficiency of coupling reactions and the selectivity of deprotection steps.

Q & A

Q. What are the established synthetic protocols for Boc-His(Dnp)-OH, and how do reaction conditions influence yield and purity?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using carbodiimide-mediated coupling agents like DIC (N,N'-diisopropylcarbodiimide) with additives such as Oxyma-B to suppress racemization. Critical parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and molar ratios of reagents. For example, highlights the use of DIC/Oxyma-B in dichloromethane for activating Boc-protected histidine derivatives, achieving >90% purity confirmed by HPLC . Optimization involves iterative testing of coupling times (30–120 minutes) and monitoring by TLC or LC-MS.

Q. Which analytical methods are most reliable for characterizing this compound, and how are they validated?

Key techniques include:

- HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (+0.1% TFA) to assess purity (retention time: ~10–15 minutes under standard conditions) .

- NMR : 1H/13C NMR in DMSO-d6 to confirm regioselective Dnp (2,4-dinitrophenyl) protection at the histidine imidazole ring (δ 8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (theoretical [M+H]+: 481.45 g/mol, aligning with ) . Validation requires triplicate runs, spike-recovery tests (±2% accuracy), and comparison with certified reference standards.

Q. Why is the Dnp group used in this compound, and how does it influence downstream applications?

The Dnp group protects the histidine imidazole side chain during peptide synthesis, preventing undesired side reactions (e.g., metal coordination or oxidation). However, its steric bulk may reduce coupling efficiency in subsequent steps, necessitating optimized deprotection conditions (e.g., thiol-based reagents) .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., Beckmann rearrangement) during this compound synthesis?

Carbodiimide-mediated activation occasionally triggers Beckmann rearrangements, forming nitrile byproducts. Strategies include:

- Additive Selection : Oxyma-B instead of HOBt reduces rearrangement risk by stabilizing the active ester intermediate .

- Temperature Control : Maintaining reaction temperatures <10°C minimizes thermal degradation .

- Monitoring : Real-time HPLC tracking (e.g., ’s method 1) identifies byproducts early, enabling mid-reaction adjustments .

Q. What methodologies resolve contradictions in this compound stability data under varying storage conditions?

Discrepancies in stability studies (e.g., decomposition rates at -20°C vs. 4°C) require:

- Accelerated Stability Testing : Stress conditions (40°C/75% RH) to extrapolate shelf-life using Arrhenius kinetics .

- Multivariate Analysis : PCA (Principal Component Analysis) of HPLC-MS datasets to isolate degradation pathways (e.g., hydrolysis vs. oxidation) .

- Cross-Validation : Comparing results across labs using standardized protocols (e.g., ICH Q1A guidelines) .

Q. How can researchers design experiments to study this compound’s role in peptide conformational studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Model peptides (e.g., α-helical or β-sheet motifs).

- Intervention : Incorporation of this compound at strategic positions.

- Comparison : Peptides with unprotected histidine or alternative protecting groups (e.g., Trt).

- Outcome : Conformational analysis via CD spectroscopy, MD simulations, or X-ray crystallography . Ensure statistical power (n ≥ 3 replicates) and ethical data reporting per NIH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.